4-[1-(Benzotriazol-1-yl)propyl]morpholine can be classified as:
This compound is often studied for its potential applications in pharmaceuticals, particularly as an antifungal agent and in UV protection formulations.
The synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine typically involves several key steps:
The synthesis parameters, such as temperature, reaction time, and solvent choice, can significantly affect the yield and purity of the final compound.
The molecular structure of 4-[1-(Benzotriazol-1-yl)propyl]morpholine can be described as follows:
The compound's structure can be visualized using molecular modeling software, which allows for analysis of its three-dimensional conformation and potential interactions with biological targets.
4-[1-(Benzotriazol-1-yl)propyl]morpholine participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or to create derivatives with improved properties.
The mechanism of action for 4-[1-(Benzotriazol-1-yl)propyl]morpholine largely depends on its application:
This mechanism highlights the importance of both the benzotriazole and morpholine components in conferring biological activity.
The physical and chemical properties of 4-[1-(Benzotriazol-1-yl)propyl]morpholine include:
These properties are critical for determining suitable applications in pharmaceuticals and materials science.
4-[1-(Benzotriazol-1-yl)propyl]morpholine has several scientific applications:
The versatility of this compound underscores its importance in both research and practical applications across various scientific fields.
The compound 4-[1-(Benzotriazol-1-yl)propyl]morpholine integrates two nitrogen-rich pharmacophores: a benzotriazole system and a morpholine ring, linked via a propyl spacer. The benzotriazole unit (C₆H₅N₃) is an electron-deficient aromatic system due to the presence of three adjacent nitrogen atoms, which confer significant π-acidity. This influences electron density distribution across the hybrid scaffold, with the morpholine oxygen acting as a weak electron donor [1] [9]. Such stereoelectronic asymmetry creates a push-pull effect, polarizing the C–N bond connecting the benzotriazole to the propyl chain. This polarization facilitates nucleophilic attack at the benzotriazole-adjacent carbon, a property exploited in medicinal chemistry for targeted covalent inhibition [7].
While explicit crystallographic data for 4-[1-(benzotriazol-1-yl)propyl]morpholine is unavailable in the search results, analogous structures like 4-[benzotriazol-1-yl(phenyl)methyl]morpholine (CID 3815527) reveal key trends [4]. The morpholine ring adopts a chair conformation, with the N–CH₂ bond rotationally constrained. Computational models (DFT) predict a 120° dihedral angle between benzotriazole and the propyl linker, minimizing steric clash with morpholine substituents. This conformation positions the benzotriazole N2 atom for potential hydrogen bonding [1] [6]. For 4-[1-(benzotriazol-1-yl)butyl]morpholine (CID 3815527), the extended alkyl chain enables folded conformations where benzotriazole stacks over the morpholine ring, enhancing stability through van der Waals interactions [4].
* NMR Spectroscopy:The characteristic proton signals (¹H NMR, CDCl₃) include:- Benzotriazole protons: Aromatic resonances at δ 7.5–8.2 ppm (complex multiplet, 4H, Ar–H) [9].- Morpholine ring: Distinct methylene signals: N–CH₂–CH₂–O at δ 3.65–3.75 ppm (t, 4H) and O–CH₂–CH₂–N at δ 2.4–2.6 ppm (t, 4H) [5].- Propyl linker: –N–CH(CH₂CH₃)– protons appear as a multiplet at δ 4.2–4.4 ppm (1H, methine) and δ 1.5–1.8 ppm (m, 2H, CH₂), with a terminal methyl triplet at δ 1.0 ppm (3H, CH₃) [1].
Table 1: Diagnostic NMR Signals for 4-[1-(Benzotriazol-1-yl)propyl]morpholine
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
7.5–8.2 | Multiplet | 4H | Benzotriazole Ar-H |
4.2–4.4 | Multiplet | 1H | –N–CH(CH₂CH₃)– |
3.65–3.75 | Triplet | 4H | Morpholine N–CH₂–O |
2.4–2.6 | Triplet | 4H | Morpholine O–CH₂–N |
1.5–1.8 | Multiplet | 2H | –CH(CH₂CH₃)– |
1.0 | Triplet | 3H | –CH₃ |
Electron-impact mass spectrometry (EI-MS) of the compound (MW = 259 g/mol) reveals signature fragments:
Table 2: Major Mass Spectral Fragments
m/z | Fragment Ion | Proposed Structure |
---|---|---|
259 | Molecular ion | [M]⁺˙ |
118 | Base peak | Benzotriazolium cation ([C₆H₅N₃]⁺) |
142 | M⁺˙ – C₄H₉NO | [M–Morpholine]⁺˙ |
100 | Iminium ion | [C₄H₈NO–CH₂]⁺ |
71 | Cyclic oxonium | [CH₂–N–CH₂CH₂–O]⁺ |
Fragmentation follows α-cleavage rules: Bonds adjacent to the tertiary carbon of the propyl linker rupture preferentially due to radical stabilization by the benzotriazole nitrogen [6] [10].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2